

chemical structure and properties of Nemonoxacin malate

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Nemonoxacin Malate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemonoxacin is a novel, non-fluorinated quinolone (NFQ) antibiotic with a broad spectrum of activity against Gram-positive, Gram-negative, and atypical pathogens.[1][2][3] It is particularly potent against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[1][4] Developed to overcome some of the limitations of earlier fluoroquinolones, its unique chemical structure contributes to a favorable efficacy and safety profile.[1][5] This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and key experimental data related to **Nemonoxacin malate**.

Chemical Structure and Physicochemical Properties

Nemonoxacin is distinguished from traditional fluoroquinolones by the absence of a fluorine atom at the C-6 position of the quinolone nucleus, a modification that may reduce certain side effects.[1][5] Key structural features include a C-8 methoxy group, which enhances its activity against Gram-positive bacteria by targeting both DNA gyrase and topoisomerase IV, and a



substituted (3S,5S)-3-amino-5-methylpiperidin-1-yl group at the C-7 position.[6][7] The drug is formulated as a malate salt to improve its pharmaceutical properties.[5]

Chemical Structure

- Nemonoxacin (Free Base)
 - IUPAC Name: 7-[(3S,5S)-3-amino-5-methylpiperidin-1-yl]-1-cyclopropyl-8-methoxy-4oxoquinoline-3-carboxylic acid[8]
 - Chemical Formula: C₂₀H₂₅N₃O₄[6][8]
 - SMILES: C[C@H]1C--INVALID-LINK--N[8]

Nemonoxacin Malate

 Chemical Formula: C₂₀H₂₅N₃O₄⋅C₄H₆O₅[9] (Note: Some sources indicate a monohydrate with the formula C₂₀H₂₅N₃O₄⋅C₄H₆O₅⋅H₂O[5])

Physicochemical Properties

The following table summarizes the key physicochemical properties of Nemonoxacin and its malate salt.

| Property | Value | Reference(s) | |
|-------------------------|--------------|--------------|--|
| Nemonoxacin (Free Base) | | | |
| Molecular Weight | 371.43 g/mol | [8][10] | |
| Appearance | White Solid | [10][11] | |
| Nemonoxacin Malate | | | |
| Molecular Weight | 505.52 g/mol | [12][13] | |
| CAS Number | 951163-60-3 | [3][12] | |
| Appearance | Solid | [12] | |

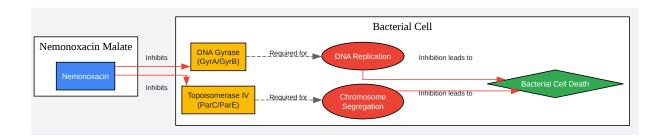


Mechanism of Action

Nemonoxacin exerts its bactericidal effect through a dual-targeting mechanism, inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][14] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[1]

- Inhibition of DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication. Nemonoxacin binds to the DNA-gyrase complex, stabilizing it and preventing the re-ligation of cleaved DNA strands.[14]
- Inhibition of Topoisomerase IV: This enzyme is crucial for the separation of interlinked daughter chromosomes following DNA replication. By inhibiting topoisomerase IV, Nemonoxacin prevents proper segregation of replicated DNA, thus halting bacterial cell division.[14]

This dual inhibition is particularly effective against Gram-positive bacteria and is thought to contribute to a lower propensity for resistance development compared to other quinolones.[1] [15]



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Nemonoxacin's dual-inhibition mechanism of action.

Pharmacokinetics



Pharmacokinetic studies have shown that Nemonoxacin is rapidly absorbed after oral administration, with a long elimination half-life that supports a once-daily dosing regimen.[6][16]

Human Pharmacokinetic Parameters

The following table summarizes pharmacokinetic data from studies in healthy volunteers.

| Parameter | Oral Administration | Intravenous Administration | Reference(s) |
|------------------------------|---------------------|-------------------------------|--------------------|
| Dose | 500 mg | 750 mg | 500 mg |
| Cmax (mg/L) | 4.47 ± 0.94 | 6.07 ± 1.25 | 7.97 ± 1.34 |
| Tmax (h) | 1-2 | 1-2 | - |
| AUC ₀₋₂₄ (mg·h/L) | 40.46 ± 9.52 | 54.17 ± 12.10 | 46.92 ± 7.64 |
| t½ (h) | >10 | >10 | >10 |
| Oral Bioavailability | ~100% | ~100% | - |
| Plasma Protein Binding | ~16% | ~16% | ~16% |
| Renal Excretion (% of dose) | 60-75% (unchanged) | 60-75% (unchanged) | 60-75% (unchanged) |

Animal Pharmacokinetic Parameters (Murine Model)

Pharmacokinetic data from a neutropenic murine lung infection model following subcutaneous administration.



| Parameter | 2.5 mg/kg | 10 mg/kg | 40 mg/kg | 80 mg/kg | Reference(s |
|---------------------------------|-----------|----------|----------|----------|-------------|
| Cmax (mg/L) | 0.56 | - | - | 7.32 | [17][18] |
| AUC ₀₋₂₄ (mg·h/L) | 0.67 | - | - | 26.10 | [17][18] |
| t½ (h) | 0.8-1.4 | 0.8-1.4 | 0.8-1.4 | 0.8-1.4 | [17][18] |
| ELF Penetration Ratio | 1.40 | 1.40 | 1.40 | 1.40 | [19] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC_{0-24} : Area under the concentration-time curve from 0 to 24 hours; $t\frac{1}{2}$: Elimination half-life; ELF: Epithelial lining fluid.

Pharmacodynamics and In Vitro Activity

Nemonoxacin demonstrates potent in vitro activity against a wide range of clinically relevant pathogens.[15] Its efficacy is best predicted by the free drug area under the concentration-time curve to minimum inhibitory concentration ratio (fAUC₀₋₂₄/MIC).[17][19] In a murine lung infection model, fAUC₀₋₂₄/MIC values of 8.6, 23.2, and 44.4 were associated with bacteriostatic, 1-log₁₀, and 2-log₁₀ CFU reduction of S. pneumoniae, respectively.[17][19]

In Vitro Susceptibility Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Nemonoxacin against various bacterial isolates.



| Organism | Subgroup | Nemonoxacin MIC90 (μg/mL) | Reference(s) |
|---------------------------------|------------------------|------------------------------|--------------|
| Staphylococcus aureus | MSSA | ≤0.03 - 0.12 | [4][20] |
| MRSA (Community- Acquired) | 0.06 - 0.5 | [2][4][20] | |
| MRSA (Hospital- Acquired) | 4 | [4] | |
| Ciprofloxacin-resistant MRSA | 1 | [20] | |
| Streptococcus pneumoniae | Penicillin-Susceptible | 0.015 - 0.06 | [4][20] |
| Penicillin-Resistant | 0.03 | [4] | |
| All Invasive Isolates | 0.06 | [20] | _ |
| Enterococcus faecalis | All Isolates | 1 | [4] |
| Chlamydia trachomatis | All Isolates | 0.06 | |
| Chlamydia pneumoniae | All Isolates | 0.06 | [2] |
| Helicobacter pylori | All Isolates | 0.25 | [15] |

MSSA: Methicillin-Susceptible Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus.

Experimental Protocols

This section provides an overview of key methodologies used in the evaluation of Nemonoxacin.

In Vitro Susceptibility Testing: Broth Microdilution



The Minimum Inhibitory Concentration (MIC) of Nemonoxacin is determined using the broth microdilution method in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][15]

- Preparation of Nemonoxacin Stock: Nemonoxacin malate powder is solubilized according to the manufacturer's instructions to create a high-concentration stock solution.
- Serial Dilution: A two-fold serial dilution of the Nemonoxacin stock is performed in cationadjusted Mueller-Hinton broth within 96-well microdilution plates to achieve a range of final concentrations. For fastidious organisms like S. pneumoniae, the broth is supplemented with 5% lysed horse blood.[1]
- Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
- Inoculation and Incubation: The microdilution plates are inoculated with the standardized bacterial suspension. The plates are incubated at 35-37°C for 16-20 hours in ambient air.
- MIC Determination: The MIC is recorded as the lowest concentration of Nemonoxacin that completely inhibits visible bacterial growth.

Pharmacokinetic Analysis: HPLC-Fluorescence Assay

A validated high-performance liquid chromatography (HPLC) method with fluorescence detection is used for the quantification of Nemonoxacin in biological matrices like plasma and bile.[9][14]

- Sample Preparation (Plasma): Nemonoxacin and an internal standard (e.g., gatifloxacin) are extracted from 50 μL of plasma using a liquid-liquid extraction with an ethyl acetateisopropanol (70/30, v/v) mixture.[9][14]
- Sample Preparation (Bile): Bile samples (10 μL) are prepared by direct dilution with the mobile phase buffer.[9][14]
- Chromatographic Separation:



- Column: C6-phenyl column (5 μm, 25 cm × 4.6 mm i.d.).[9][14]
- Mobile Phase: A mixture of methanol and 50 mM potassium dihydrogen phosphate containing 0.5% (v/v) triethylamine (pH 7.5). The ratio is adjusted for plasma (45/55 v/v) and bile (35/65 v/v) samples.[9][14]

Flow Rate: 1 mL/min.[9][14]

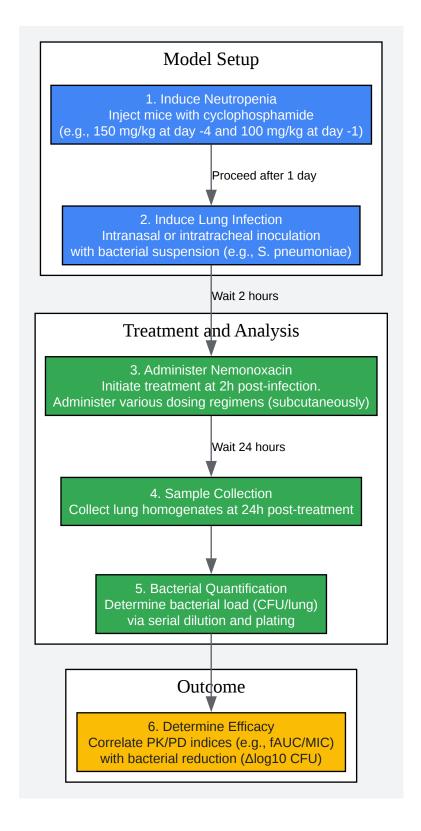
Temperature: 30°C.[9][14]

- Detection: Fluorescence is measured at an emission wavelength of 465 nm with an excitation wavelength of 285 nm.[9][14]
- Quantification: A calibration curve is generated using spiked matrix standards. The lower limit of quantification is 5 ng/mL in plasma and 100 ng/mL in bile.[9][14]

In Vivo Efficacy: Neutropenic Murine Lung Infection Model

This model is used to evaluate the in vivo efficacy of Nemonoxacin and determine key pharmacodynamic parameters.[15]





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Workflow for the neutropenic murine lung infection model.



Conclusion

Nemonoxacin malate is a promising non-fluorinated quinolone with a potent dual-targeting mechanism of action and a broad spectrum of antibacterial activity, particularly against resistant Gram-positive pathogens. Its favorable pharmacokinetic profile supports convenient dosing regimens. The data and protocols summarized in this guide provide a valuable technical resource for researchers and professionals involved in the ongoing study and development of novel antimicrobial agents.

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References

- 1. In Vitro Activity of Nemonoxacin, a Novel Nonfluorinated Quinolone, against 2,440 Clinical Isolates PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose Escalation Study of the Safety, Tolerability, and Pharmacokinetics of Nemonoxacin (TG-873870), a Novel Potent Broad-Spectrum Nonfluorinated Quinolone, in Healthy Volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents [frontiersin.org]
- 4. Pharmacodynamics of the New Fluoroquinolone Gatifloxacin in Murine Thigh and Lung Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2019 AST Featured Article Dosage for Gram-Negative Pathogens | News | CLSI [clsi.org]
- 6. In vitro activity of nemonoxacin (TG-873870), a novel non-fluorinated quinolone, against clinical isolates of Staphylococcus aureus, enterococci and Streptococcus pneumoniae with various resistance phenotypes in Taiwan PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EUCAST: MIC Determination [eucast.org]
- 8. m.youtube.com [m.youtube.com]
- 9. tandfonline.com [tandfonline.com]
- 10. academic.oup.com [academic.oup.com]



- 11. A liquid chromatography-tandem mass spectrometry assay for the determination of nemonoxacin (TG-873870), a novel nonfluorinated quinolone, in human plasma and urine and its application to a single-dose pharmacokinetic study in healthy Chinese volunteers -PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pa.gov [pa.gov]
- 13. Determination of Nemonoxacin in Small Volumes of Rat Plasma and Bile by a Novel HPLC-Fluorescence Assay and Its Application to Disposition and Biliary Excretion Kinetics -PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and Pharmacodynamics of Nemonoxacin in a Neutropenic Murine Lung Infection Model Against Streptococcus Pneumoniae PMC [pmc.ncbi.nlm.nih.gov]
- 15. Guide to Selection of Fluoroquinolones in Patients with Lower Respiratory Tract Infections PMC [pmc.ncbi.nlm.nih.gov]
- 16. nih.org.pk [nih.org.pk]
- 17. cgspace.cgiar.org [cgspace.cgiar.org]
- 18. MR02 | Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa [clsi.org]
- 19. academic.oup.com [academic.oup.com]
- 20. Comparative In Vitro Activities of Nemonoxacin (TG-873870), a Novel Nonfluorinated Quinolone, and Other Quinolones against Clinical Isolates PMC [pmc.ncbi.nlm.nih.gov]
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